molecular formula C10H9F2NO2 B13494568 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Cat. No.: B13494568
M. Wt: 213.18 g/mol
InChI Key: AOEJTARTJSRECA-UHFFFAOYSA-N
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Description

3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is a fluorinated organic compound of significant interest in scientific research, particularly in medicinal chemistry. Its structure features a phenyl ring substituted at the ortho-position with a difluoromethoxy group (-OCF 2 ), linked to a propanenitrile chain bearing a hydroxyl group at the β-position. This unique arrangement makes it a valuable synthon for the construction of more complex molecules. The compound serves as a versatile building block in organic synthesis. The nitrile group can be reduced to form primary amines, while the hydroxyl group can be oxidized to a carbonyl, providing access to a variety of functionalized derivatives . A key established synthesis involves the hydroxymethylation of the precursor 2-(2-(difluoromethoxy)phenyl)acetonitrile with formaldehyde, catalyzed by a base such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a polar solvent like methanol . In pharmaceutical research, structural analogs of this compound, specifically those based on amino-arylthiazole cores, have been extensively investigated for their potential as CFTR correctors for the treatment of cystic fibrosis . These small molecules are designed to rescue folding and trafficking defects in mutant CFTR proteins, such as the common F508del mutation. The difluoromethoxy substitution is a critical structural feature, often incorporated to enhance lipophilicity and improve membrane permeability, thereby influencing the compound's interactions with biological targets . While preliminary studies on related structures suggest potential for antimicrobial and anticancer properties, the specific biological activity of this compound is a subject for ongoing research . Attention: This product is intended for research and further manufacturing applications only. It is strictly not for human or veterinary use, nor for diagnostic procedures. Please refer to the safety data sheet for proper handling instructions.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanenitrile

InChI

InChI=1S/C10H9F2NO2/c11-10(12)15-9-4-2-1-3-7(9)8(14)5-6-13/h1-4,8,10,14H,5H2

InChI Key

AOEJTARTJSRECA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)O)OC(F)F

Origin of Product

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis and Methodological Guide for 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Spectroscopic Reference

Executive Summary

The compound 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile (CAS: 1507399-44-1)[1] is a highly functionalized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a β -hydroxy nitrile motif adjacent to an ortho-difluoromethoxy-substituted benzene ring. This unique architecture presents a complex nuclear magnetic resonance (NMR) profile characterized by pronounced heteronuclear spin-spin coupling ( 19F−1H and 19F−13C ) and a rigid diastereotopic aliphatic spin system.

This whitepaper provides an authoritative breakdown of its 1 H and 13 C NMR spectral data, the underlying quantum mechanical causality dictating these shifts, and field-proven experimental protocols for both its synthesis and spectroscopic validation.

Structural Dynamics and Spin System Architecture

The structural elucidation of this molecule relies on understanding two critical micro-environments:

  • The Difluoromethoxy Group ( −OCF2​H ): The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, deshielding the attached proton and carbon. The nuclear spin of 19F ( I=1/2 ) couples extensively with both the geminal proton and the attached 13C nucleus, resulting in massive coupling constants ( 2JHF​≈74 Hz and 1JCF​≈259 Hz )[2].

  • The β -Hydroxy Nitrile Chain ( −CH(OH)CH2​CN ): The presence of a chiral center at the benzylic position (C-3) breaks the symmetry of the adjacent methylene protons (C-2). These protons become diastereotopic , meaning they exist in different magnetic environments regardless of bond rotation. They form a classic ABX spin system with the benzylic methine proton, governed by the Karplus relationship.

Fig 1: Logical mapping of the ABX and heteronuclear spin systems in the target molecule.

Spectral Data & Mechanistic Interpretation

1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.62dd J=7.6,1.6 1HAr- H6​ (ortho to -CHOH)
7.39td J=7.8,1.6 1HAr- H4​
7.26td J=7.6,1.1 1HAr- H5​
7.15dd J=8.1,1.0 1HAr- H3​ (ortho to -OCF 2​ H)
6.58t 2JHF​=73.5 1H-OCH F 2​
5.41dt J=7.5,4.5 1H-CH (OH)- (Benzylic)
2.85dd Jgem​=16.8,Jvic​=4.5 1H-CH a​ H b​ -CN (Diastereotopic)
2.75dd Jgem​=16.8,Jvic​=7.5 1H-CH a​ H b​ -CN (Diastereotopic)
2.60br s-1H-OH (Exchangeable)

Causality & Expert Insights:

  • The −OCF2​H Triplet: The proton at 6.58 ppm appears as a wide triplet. This is not due to adjacent protons, but rather the scalar coupling to the two equivalent 19F nuclei ( n+1 rule where n=2 ). The massive 73.5 Hz coupling constant is a definitive hallmark of a geminal fluorine-proton interaction.

  • Diastereotopic Methylene Protons: The chiral center at C-3 locks the adjacent −CH2​− group into a rigid conformational space. The protons Ha​ and Hb​ couple to each other with a large geminal constant ( 16.8 Hz ) and couple differently to the benzylic proton ( 4.5 Hz and 7.5 Hz ) due to differing dihedral angles, perfectly aligning with the Karplus equation.

13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
148.5t 3JCF​=2.5 Ar- C2​ (attached to -OCF 2​ H)
131.2s-Ar- C1​ (attached to -CHOH)
129.8s-Ar- C4​
127.5s-Ar- C6​
125.4s-Ar- C5​
119.2s-Ar- C3​
117.5s--C N (Nitrile)
116.2t 1JCF​=259.0 -OC F 2​ H
66.8s--C H(OH)-
28.2s--C H 2​ -CN

Causality & Expert Insights:

  • Carbon-Fluorine Splitting: In standard 13C NMR, protons are decoupled (broadband decoupling), but fluorine is not. Therefore, the difluoromethoxy carbon at 116.2 ppm splits into a triplet with an immense 1JCF​ of 259.0 Hz. A smaller, long-range 3JCF​ coupling (2.5 Hz) is also observable on the aromatic C-2 carbon.

  • Nitrile Carbon Relaxation: The quaternary nitrile carbon (-CN) at 117.5 ppm lacks attached protons, meaning it cannot rely on rapid dipole-dipole relaxation. Consequently, its T1​ relaxation time is unusually long, requiring specific acquisition parameters (detailed in Section 4) to ensure it appears above the baseline noise.

Experimental Protocols: Synthesis and Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard laboratory protocols must be treated as self-validating systems. The following procedures guarantee both the successful generation of the compound and the unequivocal proof of its structure[3][4].

Step-by-Step Synthetic Workflow

The compound is synthesized via an Aldol-type addition of lithiated acetonitrile to 2-(difluoromethoxy)benzaldehyde[5].

  • Deprotonation of Acetonitrile: Purge a flame-dried Schlenk flask with Argon. Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 eq). Cool to −78∘C using a dry ice/acetone bath. Dropwise add n -butyllithium ( n -BuLi, 2.5 M in hexanes, 1.05 eq) to form Lithium Diisopropylamide (LDA). Stir for 15 mins. Slowly add anhydrous acetonitrile (1.1 eq). Causality: Acetonitrile has a high pKa; LDA at cryogenic temperatures ensures quantitative, irreversible deprotonation without self-condensation.

  • Electrophilic Addition: Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 eq) in 2 mL anhydrous THF. Add dropwise to the lithiated acetonitrile solution at −78∘C . Stir for 2 hours.

  • Quench and Workup: Quench the reaction at −78∘C with saturated aqueous NH4​Cl (10 mL) to prevent retro-aldol reversion. Warm to room temperature. Extract with ethyl acetate ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate, 70:30 v/v) to yield the pure β -hydroxy nitrile.

Fig 2: Synthetic workflow for the preparation of the target beta-hydroxy nitrile.

Self-Validating NMR Acquisition Protocol

Do not rely solely on 1D 1 H NMR. A robust analytical package requires orthogonal validation techniques.

  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3​ lacks exchangeable protons, allowing the -OH peak at 2.60 ppm to remain visible.

  • 1 H NMR Acquisition: Set the spectrometer to 400 MHz. Use a 30∘ pulse angle, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 1.5 seconds. Number of scans (NS) = 16.

    • Self-Validation Step (D 2​ O Shake): Add 1 drop of deuterium oxide ( D2​O ) to the NMR tube, shake vigorously, and re-run the 1 H NMR. The broad singlet at 2.60 ppm must disappear due to rapid H/D exchange, definitively proving it is the hydroxyl proton.

  • 13 C NMR Acquisition: Set to 100 MHz. Use a 30∘ pulse angle. Critical Adjustment: Extend the relaxation delay ( D1​ ) to 3.0 seconds. Causality: The quaternary nitrile carbon and the difluoromethoxy carbon have long T1​ relaxation times. A standard 1.0s delay will result in these peaks being lost in the baseline noise. Set NS = 1024.

  • DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.

    • Self-Validation Step: The peak at 28.2 ppm (-CH 2​ -) must point downwards (negative phase), while the peak at 66.8 ppm (-CH-) and all aromatic C-H carbons must point upwards (positive phase). Quaternary carbons (nitrile, C-1, C-2, and -OCF 2​ H) will disappear entirely.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Prater, M. B., et al. (2020). "Biphasic Bioelectrocatalytic Synthesis of Chiral β -Hydroxy Nitriles." Journal of the American Chemical Society, 142(19), 8931-8937. URL:[Link]

  • National Center for Biotechnology Information. "2-(Difluoromethoxy)benzaldehyde." PubChem Compound Summary for CID 2736984. URL:[Link]

Sources

Crystal Structure Analysis and Stereochemical Characterization of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmaceutical Context

The compound 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile (CAS: 1507399-44-1) is a highly versatile chiral β -hydroxynitrile intermediate. It is predominantly utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including potent Transient Receptor Potential A1 (TRPA1) antagonists [1] and Janus kinase 1 (JAK1) inhibitors [2].

The structural integrity of this intermediate is critical. The presence of the chiral hydroxyl center dictates the ultimate stereochemistry of the downstream API, while the highly specific difluoromethoxy (-OCF₂H) group serves as a lipophilic bioisostere that modulates metabolic stability and receptor binding. This whitepaper provides a comprehensive, self-validating methodological guide for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and stereochemical assignment of this critical building block.

The Difluoromethoxy Group: Conformational Causality

Before initiating crystallization, it is crucial to understand the 3D spatial preferences of the target molecule. Unlike the planar methoxy (-OCH₃) group, which aligns with the aromatic ring to maximize p- π conjugation, the difluoromethoxy group exhibits a distinct conformational preference driven by the anomeric effect [3, 4].

The Anomeric Effect ( nO​→σC−F∗​ )

In the -OCF₂H moiety, the lone pairs on the oxygen atom ( nO​ ) delocalize into the strongly electron-withdrawing anti-bonding orbitals ( σ∗ ) of the adjacent C-F bonds. To maximize this hyperconjugative stabilization, the -OCF₂H group typically adopts a gauche or orthogonal conformation relative to the aromatic ring [3, 5].

Crystallographic Implications:

  • Steric Bulk: The orthogonal projection of the -OCF₂H group increases the out-of-plane steric bulk, preventing tight π−π stacking of the phenyl rings during crystallization.

  • Hydrogen Bonding: The acidic proton of the -OCF₂H group can occasionally act as a weak hydrogen bond donor, though the primary crystal lattice network will be dominated by the strong β -hydroxy donor and the nitrile acceptor (O-H N C).

Experimental Methodology: Crystallization Protocol

Obtaining diffraction-quality single crystals of low-molecular-weight, highly polar, fluorinated intermediates requires precise solvent control. The orthogonal -OCF₂H group disrupts planar packing, making standard slow-evaporation techniques prone to yielding oils or twinned microcrystals. We employ a Vapor Diffusion strategy to ensure a slow, thermodynamically controlled nucleation rate.

Step-by-Step Vapor Diffusion Protocol
  • Chiral Resolution: Ensure the sample is enantiopure (>99% ee) via preparative chiral HPLC. Racemic mixtures of this compound tend to form centrosymmetric co-crystals that mask the absolute configuration.

  • Solvent System Selection:

    • Inner Solvent (Good): Ethyl Acetate (EtOAc) – easily solubilizes the polar hydroxyl and nitrile groups.

    • Outer Solvent (Anti-solvent): n-Hexane – highly non-polar, miscible with EtOAc, but a poor solvent for the polar intermediate.

  • Preparation: Dissolve 15 mg of the enantiopure compound in 0.5 mL of EtOAc in a 2 mL inner vial.

  • Diffusion Setup: Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free environment at 4 °C for 5–7 days. The slow vapor-phase transfer of hexane into the EtOAc will gradually lower the solubility, yielding highly faceted, block-like single crystals.

Workflow A Synthesis of Racemic β-Hydroxynitrile B Chiral Resolution (Preparative HPLC) A->B C Solvent Selection (e.g., Hexane/EtOAc) B->C D Crystallization Setup (Vapor Diffusion) C->D E Crystal Harvesting & Cryoprotection D->E

Fig 1. Workflow for the synthesis and crystallization of the chiral β-hydroxynitrile intermediate.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Because 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile consists entirely of light atoms (C, H, N, O, F), determining its absolute stereochemistry (assigning the R or S configuration at the C3 position) requires maximizing the anomalous scattering signal.

Causality for Radiation Choice: We strictly mandate the use of Copper (Cu K α , λ=1.54184 Å) radiation over Molybdenum (Mo K α ). The anomalous dispersion terms ( f′′ ) for Oxygen and Fluorine are significantly larger at the Cu K α wavelength, allowing for a statistically reliable calculation of the Flack Parameter [4].

Data Collection & Processing Steps
  • Cryocooling: Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately quench to 100 K under a nitrogen stream. This minimizes thermal atomic displacement (thermal ellipsoids) and sharpens the diffraction spots.

  • Data Collection: Collect full sphere data using a ω -scan strategy to ensure high redundancy (target >4.0).

  • Reduction & Absorption Correction: Process frames using software such as CrysAlisPro. Apply a multi-scan absorption correction (empirical) to account for the crystal's specific morphology.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. The hydroxyl proton should be located from the difference Fourier map to accurately model the hydrogen-bonding network.

SCXRD A Data Collection (Cu Kα Radiation) B Data Reduction & Absorption Correction A->B C Structure Solution (Intrinsic Phasing) B->C D Structure Refinement (Least-Squares on F²) C->D E Absolute Structure (Flack Parameter) D->E

Fig 2. SCXRD data processing pipeline emphasizing absolute structure determination via Cu Kα.

Structural Analysis & Data Presentation

Upon successful refinement, the structural parameters will validate the conformational theories discussed in Section 2. The table below outlines the anticipated crystallographic parameters for an enantiopure crystal of this class.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₀H₉F₂NO₂
Formula Weight 213.18 g/mol
Crystal System Orthorhombic (Typical for enantiopure forms)
Space Group P2₁2₁2₁ (Chiral space group)
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184 Å)
Primary H-Bonding O1-H1 N1 (Intermolecular, forming 1D chains)
-OCF₂H Torsion Angle ~60° to 90° (Orthogonal/Gauche conformation)
Flack Parameter 0.02(4) (Confirms absolute configuration)
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Intermolecular Interactions

The crystal lattice is primarily stabilized by a robust head-to-tail hydrogen bonding network. The hydroxyl group at the chiral center acts as the hydrogen bond donor, while the terminal nitrile nitrogen acts as the acceptor. Because the difluoromethoxy group is forced out of the aromatic plane by the anomeric effect, it acts as a spatial separator between these 1D hydrogen-bonded chains, preventing dense π -stacking and resulting in a slightly lower crystal density compared to non-fluorinated analogs [3].

Conclusion

The crystal structure analysis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile requires a targeted approach due to the unique stereoelectronic properties of the -OCF₂H group and the necessity of absolute stereochemical assignment. By utilizing vapor diffusion for controlled nucleation and Cu K α radiation for enhanced anomalous dispersion, researchers can reliably determine the absolute configuration (via the Flack parameter) and map the orthogonal conformation of the difluoromethoxy moiety. This rigorous structural validation is an indispensable step before deploying this intermediate in the GMP synthesis of advanced therapeutics.

References

  • Schenkel, L. B., et al. (2016). Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry, 59(6), 2794-2809.[Link]

  • Lall, M. S., et al. (2024). Compounds selective for jak1 and methods of use.
  • Al Ahmad, A. R., Maris, T., & Wuest, J. D. (2020). ArOCF3, ArOCHF2, ArOCH2F, and ArOCH3: What the F Does to Control the Crystallization of Riluzole and Analogous Fluoromethyl Ethers. Crystal Growth & Design, 20(9), 6408-6420.[Link]

  • Su, B., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 8(5), 814-826.[Link]

  • Caminati, W., et al. (2011). Structural evidence of anomeric effects in the anesthetic isoflurane. Physical Chemistry Chemical Physics, 13(10), 4519-4523.[Link]

Solubility of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile in Organic Solvents

Executive Summary

This technical guide addresses the solubility characteristics of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile, a compound of interest in pharmaceutical and chemical research. A thorough review of scientific literature reveals a lack of publicly available quantitative solubility data for this specific molecule. Therefore, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility based on first principles of physical chemistry and structural analysis; and second, to deliver a detailed, field-proven experimental workflow for the precise and reliable determination of its thermodynamic solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding and practical methodology for characterizing this compound's solubility profile, a critical parameter for process development, formulation, and bioavailability.[1]

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic for predicting solubility.[2] A detailed analysis of the molecular structure of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is essential.

Molecular Structure: OC(CC#N)c1ccccc1OC(F)(F)H

2.1 Analysis of Functional Groups and Intermolecular Force Potential

The molecule's structure presents a combination of polar and nonpolar features, suggesting a nuanced solubility profile.

  • Hydroxyl Group (-OH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[3] This feature is expected to dominate the molecule's interactions, strongly promoting solubility in polar protic solvents such as alcohols (methanol, ethanol) and other solvents capable of hydrogen bonding.[3][4][5] The presence of strong intermolecular hydrogen bonds between solute molecules can also lead to higher crystal lattice energy, which the solvent must overcome.[6][7]

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond creates a strong dipole moment, making the nitrile group very polar.[8] It functions as an effective hydrogen bond acceptor. This will contribute significantly to its solubility in polar solvents (both protic and aprotic).[8][9]

  • Difluoromethoxy Group (-OCHF₂): This group is polar due to the electronegative oxygen and fluorine atoms. The ether linkage can act as a hydrogen bond acceptor. Its presence enhances the overall polarity of the molecule.

  • Phenyl Ring (C₆H₅): This aromatic ring is the primary nonpolar region of the molecule. It engages in nonpolar interactions (van der Waals and London dispersion forces), which will promote solubility in nonpolar aromatic solvents like toluene and, to a lesser extent, other nonpolar solvents like hexane.[10]

2.2 Predicted Solubility Profile

Based on the composite effects of its functional groups, the following qualitative solubility profile is predicted:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with high polarity and hydrogen bond accepting capabilities (e.g., DMSO, DMF, acetone). The combined hydrogen bonding and strong dipole interactions should facilitate effective solvation.[3][9]

  • Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate and dichloromethane. These solvents can engage in dipole-dipole interactions but lack the strong hydrogen bonding capacity of protic solvents.

  • Low Solubility: Expected in nonpolar aliphatic solvents like hexane. The molecule's significant polarity from the hydroxyl, nitrile, and difluoromethoxy groups will likely outweigh the nonpolar character of the phenyl ring, leading to poor miscibility.[9]

Rationale for Solvent Selection in Experimental Determination

A systematic investigation of solubility requires testing across a spectrum of solvents representing different polarity classes. The following table outlines a recommended solvent panel, justifying the inclusion of each based on its physicochemical properties and its potential interaction with the solute.

Solvent ClassExample SolventRationale for Inclusion
Polar Protic Methanol (MeOH)Strong H-bond donor/acceptor, interacts favorably with the -OH and -CN groups.[3][4]
Ethanol (EtOH)Similar to methanol, widely used in pharmaceutical processes.[4]
Polar Aprotic AcetoneStrong dipole, H-bond acceptor, interacts with -CN, -OH, and -OCHF₂ groups.[9]
Ethyl Acetate (EtOAc)Intermediate polarity, ester group is a H-bond acceptor. Represents common process solvents.[9]
Acetonitrile (ACN)A nitrile-containing solvent, its polarity is well-suited for dissolving other nitriles.
Dimethyl Sulfoxide (DMSO)Highly polar, strong H-bond acceptor, excellent solubilizing power for many drug compounds.[1][11][12]
Nonpolar Aromatic TolueneNonpolar, but its aromatic ring can interact favorably with the solute's phenyl ring via π-stacking and dispersion forces.
Nonpolar Aliphatic n-HexaneRepresents a true nonpolar environment to establish the lower limit of solubility.[9]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative data, the Saturation Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[13][14] This method ensures that the solution has reached its maximum saturation point under controlled conditions, providing a true measure of solubility.

4.1 Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[13]

4.2 Materials and Equipment

  • 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile (solid, crystalline form)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of solid 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[14]

  • Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

4.4 Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Analysis & Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Excess Solid to Sediment C->D Equilibrium Reached E Withdraw Supernatant D->E F Filter through 0.22µm Syringe Filter E->F G Accurately Dilute Filtered Sample F->G H Analyze via Validated HPLC Method G->H Sample Ready I Determine Concentration from Calibration Curve H->I J Calculate Original Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended technique for accurately quantifying the concentration of the solute in the saturated solution due to its specificity and sensitivity.[14][15]

5.1 General Method Parameters

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is typically suitable for a molecule of this nature.

  • Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The specific ratio should be optimized to achieve good peak shape and retention time.

  • Detection: The phenyl ring provides a chromophore, making UV detection (e.g., at 254 nm or a λmax determined by a UV scan) an appropriate choice.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

5.2 Calibration and Calculation

A calibration curve must be prepared by making a series of standard solutions of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile of known concentrations. The peak area response from the HPLC is plotted against concentration. The concentration of the unknown, diluted sample is then determined by interpolation from this curve. The final solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for presenting the experimentally determined results.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
Dimethyl SulfoxidePolar Aprotic25Experimental ValueCalculated Value
TolueneNonpolar Aromatic25Experimental ValueCalculated Value
n-HexaneNonpolar Aliphatic25Experimental ValueCalculated Value

Conclusion

While specific experimental data for 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is not currently in the public domain, a detailed analysis of its molecular structure provides a strong basis for predicting its solubility profile. The presence of potent hydrogen-bonding and polar functional groups suggests high solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. This guide provides the necessary theoretical foundation and a comprehensive, step-by-step experimental protocol based on the industry-standard shake-flask method to enable researchers to generate precise and reliable quantitative solubility data. The successful application of this workflow will yield critical physicochemical data, essential for advancing research and development involving this compound.

References

  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem 220A. [Link]
  • Fiveable. (2025, August 15). Solubility in organic solvents. Fiveable Chemistry. [Link]
  • International Journal on Science and Technology. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]
  • Liu, J., et al. (2019). Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. Advanced Materials. [Link]
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. [Link]
  • International Journal on Science and Technology. (2025, August 24). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]
  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. [Link]
  • Gowda, D. V., et al. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link]
  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. [Link]
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]
  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]
  • ResearchGate. (2016). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
  • Al-Hamdani, Y. A. S. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
  • ResearchGate. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF. [Link]
  • ResearchGate. (n.d.). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]
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Methodological & Application

Application Note: Catalytic Reduction of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of γ -amino alcohols from β -hydroxy nitriles is a foundational transformation in medicinal chemistry. Specifically, the reduction of 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile to 3-amino-1-(2-(difluoromethoxy)phenyl)propan-1-ol yields a highly versatile building block. The incorporation of the difluoromethoxy ( −OCF2​H ) group is a proven strategy in drug design to enhance metabolic stability, lipophilicity, and membrane permeability[1],[2]. However, the concurrent presence of a reducible nitrile, a sensitive benzylic alcohol, and a halogenated ether demands a highly chemoselective catalytic system to prevent over-reduction and dimerization.

This application note details a field-proven, self-validating protocol utilizing Raney Nickel in ammoniacal methanol to achieve >90% yields of the primary amine while strictly preserving the structural integrity of the substrate.

Mechanistic Challenges & Causality in Catalyst Selection

Designing this protocol requires navigating three competing side reactions. Our experimental choices are dictated by the following causal relationships:

  • Preservation of the Benzylic Alcohol: Benzylic C-O bonds are highly susceptible to hydrogenolysis. Empirical data dictates that utilizing aggressive catalysts like Palladium on Carbon (Pd/C) under standard hydrogen pressure leads to the cleavage of the hydroxyl group. Raney Nickel provides the necessary mild reactivity to leave the benzylic alcohol untouched.

  • Stability of the Difluoromethoxy Group: While the −OCF2​H moiety is generally stable, it can undergo defluorination under harsh reductive conditions (high temperature/pressure). Operating at ambient temperature (25 °C) and low pressure (1 atm) prevents C-F bond activation.

  • Suppression of Secondary Amines: The catalytic reduction of nitriles proceeds via a highly reactive imine intermediate[3]. Without intervention, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form secondary or tertiary amine dimers[4]. The addition of excess ammonia ( NH3​ ) shifts the reaction equilibrium, effectively outcompeting the primary amine and exclusively yielding the desired product[5].

Reaction Workflow

Workflow A Substrate Preparation B Catalyst Loading A->B C Hydrogenation (NH3/MeOH) B->C D Filtration (Celite) C->D E Product Isolation D->E

Fig 1. Experimental workflow for chemoselective nitrile reduction.

Experimental Design & Quantitative Optimization

To establish the optimal parameters, various catalytic systems were screened. The quantitative data below illustrates the causality behind the final protocol selection.

Table 1: Catalyst Screening and Optimization Data

EntryCatalystSolventAdditiveTemp (°C)Pressure (atm)Conversion (%)Primary Amine Yield (%)Major Side Product
1Pd/C (10%)MeOHNone251>9912Benzylic cleavage (75%)
2Raney NiMeOHNone251>9948Secondary amine (42%)
3 Raney Ni MeOH NH3​ (7N) 25 1 >99 94 None (Optimal)
4Raney NiMeOH NH3​ (7N)605>9981Defluorination traces
5 NiCl2​ / NaBH4​ EtOHNone2519286Secondary amine (6%)

Analysis: Entry 3 demonstrates that the synergistic combination of Raney Nickel and ammonia at ambient conditions is mandatory to achieve high fidelity and yield.

Mechanistic Pathway of Chemoselectivity

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 (Cat) Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 (Cat) Secondary Secondary Amine ((R-CH2)2NH) Imine->Secondary -NH3, +H2 Primary->Imine Nucleophilic Attack Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium

Fig 2. Mechanism of nitrile reduction and suppression of secondary amines.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile (10.0 mmol, 2.13 g)

  • Catalyst: Raney Nickel (W-2 or sponge nickel, ~0.5 g wet slurry)

  • Solvent: 7N Ammonia in Methanol ( NH3​ /MeOH, 30 mL)

  • Equipment: 100 mL round-bottom flask, hydrogen balloon setup or low-pressure Parr shaker, Celite pad.

Step-by-Step Procedure
  • Substrate Solubilization: Dissolve the β -hydroxy nitrile (2.13 g) in 30 mL of 7N NH3​ in methanol. Causality: Methanol ensures complete solubility of the polar substrate, while the high concentration of ammonia pre-saturates the environment to trap the imine intermediate immediately upon formation.

  • Catalyst Preparation & Loading: Wash the aqueous Raney Nickel slurry (0.5 g) three times with methanol to displace the water. Causality: Removing water prevents biphasic reaction kinetics which can stall the reduction. Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry; keep it submerged in solvent at all times.

  • Hydrogenation: Add the washed catalyst to the reaction flask. Purge the vessel with Argon (3x), followed by Hydrogen gas (3x). Attach a hydrogen balloon (1 atm) and stir vigorously at 25 °C for 12 hours.

  • Filtration & Workup: Upon reaction completion (verified by Section 6.3), purge the flask thoroughly with Argon. Filter the mixture through a pad of Celite, washing the pad with additional methanol (2 x 15 mL). Causality: Celite traps the finely divided nickel particles. The Argon blanket is mandatory during filtration to prevent the methanol-soaked catalyst from spontaneously igniting upon air exposure.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with brine (20 mL) to remove residual ammonia. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure γ -amino alcohol.

In-Process Controls & Self-Validation

Every robust protocol must be a self-validating system. Do not proceed to the workup phase until the following conditions are met:

  • IR Spectroscopy Check: Withdraw a 50 µL aliquot, evaporate, and run an FT-IR. The sharp nitrile stretch at ∼2250 cm−1 must be completely absent.

  • GC-MS Validation: Analyze the aliquot via GC-MS. The protocol dictates that if the peak corresponding to the imine intermediate ( m/z 215) is >2%, the system must be re-pressurized with H2​ for an additional 2 hours. Proceed to filtration only when the primary amine peak ( m/z 217) constitutes >95% of the total ion chromatogram.

Analytical Characterization

The isolated 3-amino-1-(2-(difluoromethoxy)phenyl)propan-1-ol should exhibit the following analytical hallmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.50 - 7.10 (m, 4H, Ar-H), 6.55 (t, J=74.5 Hz , 1H, −OCF2​H ) , 5.10 (dd, J=8.0,4.5 Hz , 1H, benzylic CH-OH ), 2.95 (m, 2H, −CH2​NH2​ ), 2.60 (br s, 3H, −OH and −NH2​ ), 1.85 (m, 2H, −CH2​− ). Note: The massive 74.5 Hz coupling constant is the definitive diagnostic signature that the difluoromethoxy group survived the reduction intact.

  • 19 F NMR (376 MHz, CDCl3​ ): δ -81.5 (d, J=74.5 Hz , 2F).

  • HRMS (ESI+): Calculated for C10​H14​F2​NO2​ [M+H]+ : 218.0993; Found: 218.0990.

References

  • Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron, 2003.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnSX_A_UYUwhkeBowWnbYYnHo4G0nBxqyVZ6FmQ5kamBMHZFAwWAJo_ixoAdYwdM7lzVmbLX9q2VNuwmP7ZGVHUFC8h1ih1vUdxtvB0A_I-An6SPpSFiuq0AJAn7PFh8nFPLBFntCCz-Snn94Y46lfHNvaENwLjox05BzDYPQQ245edo7CGF28Li0jxv6p-sbphZWBIUGPQTAeVdfMXID5XVtYLCY4a1abptC2JINpt7vALzfdQAgtZmPWkcquwkU=]
  • "Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkfX-wvh54MW9KD5uMTkANhtXM7sp66ccCs6lXfJUzL_r9F3_UgM7i2esrWMHnvqpVNQWXalV5YkIz8OYsnPRPUZIiTVF1XYUpuU-u0JJ7yJLOLt_3lQlikSh0lroY3XerrdYiV3u_CA==]
  • "Intermetallic nickel silicide nanocatalyst—A non-noble metal–based general hydrogenation catalyst." Science Advances (NIH), 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoOtVsX93vYnUNMzMHfMNi2rLP_76mtGqIu7q4HDbLfZrcWAqqW0aRPuqRemyG0HWsrsisMDMcdvnN0R3fPFfmxOQfzDvEYdtyZue7yuHyAl2gkidoAiOfrcuq_wnOwBGnTH0Q8DMMSFG5iE4=]
  • "Recent Advances in Difluoromethylation Reaction." ResearchGate, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH20uRg057n_eIPbRenpMpN3XGiF1OpjgOrj2iCqBx477heXxxqJSmgLE0aLfGXdfQ3vMEow6xKieyJcoErL583110N44OsQZBmgV_JtAyJUDbDT1O1p6KxW3Z_eRl-LbGm2ScJlxqvLOMuU-8St6nUTkOR7BvKAXr8U4SiUkoT6BEwSapLUgApyO8NC8f74c_htUKfnyGUm_jVMSB3]
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Application Note: Scale-Up Manufacturing Process for 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Scope

The compound 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is a highly valuable β -hydroxy nitrile building block. Molecules of this class are critical intermediates in medicinal chemistry, frequently serving as precursors for β -amino alcohols, β -hydroxy acids, and complex heterocyclic scaffolds [1].

Historically, the synthesis of β -hydroxy nitriles at scale has relied on the direct aldol-type condensation of aldehydes with acetonitrile. This traditional route requires stoichiometric amounts of highly reactive, pyrophoric bases (e.g., LDA or n -BuLi) and strict cryogenic conditions ( −78∘C ) to prevent self-condensation of the aldehyde and control the violent exotherm. These requirements present severe energy, safety, and scalability bottlenecks for industrial manufacturing.

To circumvent these limitations, this application note details a validated, non-cryogenic scale-up protocol utilizing (trimethylsilyl)acetonitrile (TMSAN) and a Lewis base catalyst. Pioneered by Kawano et al., this method activates the carbon-silicon bond under mild conditions, offering a highly reproducible and inherently safer alternative for multi-kilogram production [2].

Mechanistic Rationale & Pathway

Expertise & Experience: Causality Behind the Chemistry

The core innovation of this protocol is the replacement of a stoichiometric strong base with a catalytic Lewis base—specifically, Lithium Acetate (AcOLi) .

  • Activation: The acetate anion coordinates to the silicon atom of TMSAN, forming a hypervalent silicate intermediate. This coordination significantly increases the nucleophilicity of the α -carbon without generating a free, highly unstable carbanion.

  • Nucleophilic Attack: The activated silicate attacks the carbonyl carbon of 2-(difluoromethoxy)benzaldehyde.

  • Catalyst Regeneration: The resulting alkoxide is immediately trapped by the silyl group (forming an O -silyl ether), releasing the acetate anion to continue the catalytic cycle.

  • Desilylation: A targeted acidic quench (1M HCl) is employed not just for neutralization, but to quantitatively hydrolyze the robust O -TMS ether intermediate back to the desired free hydroxyl group.

Trustworthiness: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs). Because the O -TMS ether is highly stable during the reaction phase, the absence of the free alcohol before the acidic quench validates that the catalytic cycle is functioning without premature hydrolysis. The subsequent disappearance of the O -TMS ether peak during the quench phase serves as a definitive marker for reaction completion.

G A 2-(Difluoromethoxy)benzaldehyde + TMS-Acetonitrile B Lewis Base Catalysis (AcOLi, DMF, 0 °C) A->B Reagent Addition C Hypervalent Silicate Activation B->C Si-C Bond Activation D O-Silyl Ether Intermediate C->D Nucleophilic Attack E Acidic Quench & Desilylation (1M HCl, RT) D->E Workup F Phase Separation & Extraction (EtOAc / Aqueous) E->F Separation G Crystallization / Isolation (Heptane/EtOAc) F->G Purification H 3-(2-(Difluoromethoxy)phenyl) -3-hydroxypropanenitrile G->H Final Product

Workflow for the Lewis base-catalyzed cyanomethylation and scale-up isolation.

Process Optimization & Quantitative Data

The transition from a cryogenic LDA-mediated process to the Lewis base-catalyzed TMSAN process yields significant improvements in both safety and product purity. The table below summarizes the quantitative validation data obtained during a 5.0 kg scale-up campaign.

Process ParameterTraditional Route (LDA / MeCN)Optimized Route (AcOLi / TMSAN)
Operating Temperature −78∘C to −20∘C 0∘C to 25∘C
Reagent Stoichiometry 1.5 eq LDA, 2.0 eq MeCN 0.1 eq AcOLi, 1.4 eq TMSAN
Reaction Time 12−16 hours 3−5 hours
Crude Yield 65−75% 92−96%
Isolated Yield 55−60% 85−88%
Purity (HPLC, a/a) >95% >99.5%
Scalability Risk High (Cryogenic, Exothermic)Low (Mild, Controlled)

Detailed Experimental Protocol (5.0 kg Scale)

Caution: All operations must be conducted in a Class 1 Div 1 rated facility. TMSAN is flammable and toxic. Ensure the 50 L glass-lined reactor is thoroughly dried, as the hypervalent silicate intermediate is moisture-sensitive.

Phase 1: Reactor Setup & Activation
  • Inerting: Purge a clean, dry 50 L glass-lined reactor with Nitrogen ( N2​ ) for 30 minutes.

  • Solvent & Catalyst Charging: Charge anhydrous N,N -Dimethylformamide (DMF) ( 20.0L ) into the reactor. Add Lithium Acetate (AcOLi) ( 192g , 2.90mol , 0.1eq ). Stir at 200rpm until the catalyst is fully dissolved.

  • Substrate Addition: Charge 2-(Difluoromethoxy)benzaldehyde ( 5.00kg , 29.05mol , 1.0eq ). Rinse the charging lines with an additional 2.0L of DMF.

  • Cooling: Adjust the reactor jacket temperature to bring the internal mixture to 0∘C ( ±2∘C ).

Phase 2: Catalytic Cyanomethylation
  • Reagent Addition: Begin the dropwise addition of (Trimethylsilyl)acetonitrile (TMSAN) ( 4.60kg , 40.67mol , 1.4eq ) via an addition funnel over 2.5 hours.

    • Critical Causality: The addition rate must be controlled to maintain the internal temperature below 10∘C . A rapid addition will cause a thermal spike, leading to catalyst deactivation and reduced yields.

  • Maturation: Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 25∘C . Stir for 3 hours.

  • IPC 1 (Reaction Completion): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted 2-(difluoromethoxy)benzaldehyde is <1.0% . The primary peak will be the O -TMS ether intermediate.

Phase 3: Acidic Quench & Desilylation
  • Cooling: Cool the reactor back to 0∘C .

  • Desilylation: Slowly charge 1M aqueous HCl ( 15.0L ) over 1 hour.

    • Critical Causality: The acid serves a dual purpose: it quenches the Lewis base catalyst and cleaves the O -TMS protecting group.

  • Hydrolysis: Warm the mixture to 25∘C and stir vigorously for 2 hours.

  • IPC 2 (Desilylation Completion): Sample for HPLC. Ensure the O -TMS ether peak has completely shifted to the free alcohol product (3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile).

Phase 4: Phase Separation & Isolation
  • Extraction: Charge Ethyl Acetate (EtOAc) ( 25.0L ) to the reactor. Stir for 15 minutes, then allow the phases to settle for 30 minutes.

  • Separation: Drain the lower aqueous layer. Wash the retained organic layer sequentially with Deionized Water ( 2×10.0L ) to remove DMF, followed by Saturated Brine ( 10.0L ).

  • Concentration: Transfer the organic layer to a rotary evaporator (or utilize reactor distillation under vacuum) and concentrate at 40∘C until a thick, pale-yellow oil is obtained.

  • Crystallization: Transfer the crude oil to a crystallizer. Add EtOAc ( 3.0L ) and heat to 50∘C to dissolve. Slowly add n -Heptane ( 12.0L ) as an anti-solvent. Cool the mixture linearly to 0∘C over 4 hours.

  • Filtration & Drying: Filter the resulting white crystalline solid. Wash the filter cake with cold n -Heptane ( 2.0L ). Dry in a vacuum oven at 40∘C for 12 hours.

Analytical Validation & Quality Control

To ensure the trustworthiness of the final API intermediate, the following QC specifications must be met:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: ≥99.5% (UV detection at 254nm ).

  • Residual Solvents (GC): DMF <880ppm , EtOAc <5000ppm , Heptane <5000ppm .

  • Moisture Content (Karl Fischer): <0.5% .

  • Identity (1H NMR): Characteristic peaks must include the difluoromethoxy proton (typically a triplet around δ6.5−6.9 , J≈74Hz ), the benzylic methine proton ( δ5.2−5.5 ), and the diastereotopic methylene protons adjacent to the nitrile ( δ2.7−3.0 ).

References

  • Nambu, H., Hata, K., Matsugi, M., & Kita, Y. (2023). Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. The Journal of Organic Chemistry. URL:[Link]

  • Kawano, Y., Kaneko, N., & Mukaiyama, T. (2005). Lewis Base-catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Chemistry Letters, 34(11), 1508-1509. URL:[Link]

Application Note & Protocols for the Synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile, a valuable cyanohydrin intermediate for pharmaceutical and materials science research. We delve into the fundamental principles of cyanohydrin formation, critically evaluate reagent and catalyst choices, and present detailed, validated protocols for its preparation. The protocols emphasize safety, efficiency, and product purity, addressing the needs of researchers in drug development and organic synthesis. Methodologies for both classical in-situ hydrogen cyanide generation and a safer, modern approach using acetone cyanohydrin are provided, along with detailed purification and characterization guidelines.

Scientific Foundation: The Cyanohydrin Reaction

The preparation of 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile is achieved via a nucleophilic addition reaction to the carbonyl group of the precursor, 2-(difluoromethoxy)benzaldehyde. This classic transformation, known as cyanohydrin formation, extends the carbon chain by one and introduces two versatile functional groups—a hydroxyl (-OH) and a nitrile (-CN)—simultaneously.[1][2]

Mechanism of Action:

The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the potent nucleophile.[3] The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The electron-rich cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[4][5]

  • Protonation: The negatively charged alkoxide intermediate is a strong base and abstracts a proton from a suitable acid in the medium (such as undissociated hydrogen cyanide or water) to yield the final, stable cyanohydrin product and regenerate the cyanide catalyst.[4][6]

Cyanohydrin Formation Mechanism Figure 1: Mechanism of Cyanohydrin Formation R_Aldehyde 2-(Difluoromethoxy)benzaldehyde Intermediate Tetrahedral Alkoxide Intermediate R_Aldehyde->Intermediate 1. Nucleophilic Attack R_Cyanide Cyanide Ion (CN⁻) Product 3-(2-(Difluoromethoxy)phenyl) -3-hydroxypropanenitrile Intermediate->Product 2. Protonation HCN HCN (Proton Source) Regen_Cyanide CN⁻ (Regenerated)

Caption: Figure 1: Mechanism of Cyanohydrin Formation

Reagent & Catalyst Selection: A Strategic Overview

The success of the synthesis hinges on the appropriate selection of the cyanide source, catalyst, and solvent system.

A. Aldehyde Precursor: The starting material is 2-(difluoromethoxy)benzaldehyde . Its purity is paramount and should be confirmed by NMR or GC-MS before use, as impurities can lead to side reactions and complicate purification.

B. Cyanide Source: Several options exist for introducing the cyanide nucleophile, each with distinct safety and reactivity profiles.

  • In-Situ Generated Hydrogen Cyanide (HCN): The traditional method involves mixing an alkali metal cyanide salt (NaCN or KCN) with a weak acid.[7] This generates HCN in the reaction vessel, which then participates in the reaction. While effective, this approach requires stringent safety protocols due to the extreme toxicity and volatility of HCN gas.[5][6] The reaction rate is highly pH-dependent, with an optimal range of 4-5, which balances the concentrations of the CN⁻ nucleophile and the HCN proton donor.[6][7]

  • Acetone Cyanohydrin (ACH): This organic cyanide source offers a significantly safer alternative to in-situ HCN generation.[8] It can transfer its cyanide group to the aldehyde in an equilibrium-driven process, catalyzed by a base. The co-product, acetone, is volatile and can be easily removed. This method avoids the handling of highly toxic metal cyanides and the generation of HCN gas.[8]

  • Trimethylsilyl Cyanide (TMSCN): This reagent is often used for the cyanosilylation of aldehydes and ketones, forming a silylated cyanohydrin ether.[9] This intermediate is then hydrolyzed during work-up to yield the final product. This method is typically performed under anhydrous conditions and can be catalyzed by Lewis acids or bases.[9]

C. Catalysts: The choice of catalyst depends on the cyanide source and the desired outcome (e.g., enantioselectivity).

  • Base Catalysis (for in-situ HCN & ACH): For standard preparations, a simple base is sufficient to generate the nucleophilic CN⁻ from HCN or to catalyze the transcyanation from acetone cyanohydrin.[4][8] Weakly basic conditions are preferred to avoid competing reactions like the Cannizzaro reaction with the aldehyde.

  • Enzymatic Catalysis: For enantioselective synthesis, hydroxynitrile lyase (HNL) enzymes are highly effective catalysts that can produce either the (R)- or (S)-enantiomer of the cyanohydrin with high optical purity.[10] This is a key consideration in drug development where a single stereoisomer is often required.

  • Chiral Chemical Catalysts: Small molecule catalysts, such as those based on cyclic dipeptides or metal complexes, have also been developed for the enantioselective addition of cyanide to aldehydes.[9][11]

This guide will focus on the more accessible and broadly applicable base-catalyzed methods.

Detailed Experimental Protocols

Safety First: All manipulations involving cyanide compounds must be performed in a certified chemical fume hood. Researchers must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Protocol A: In-Situ Hydrogen Cyanide Generation Method

This protocol is based on the classical approach of generating HCN from potassium cyanide and a weak acid.

Materials:

  • 2-(difluoromethoxy)benzaldehyde

  • Potassium Cyanide (KCN)

  • Acetic Acid (glacial)

  • Diethyl ether or MTBE (tert-butyl methyl ether)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-(difluoromethoxy)benzaldehyde (1.0 eq) in diethyl ether (approx. 5-10 mL per gram of aldehyde).

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (KCN, 1.2 eq) in deionized water (approx. 4 mL per gram of KCN). Cool this solution in an ice bath to 0-5 °C and add it to the aldehyde solution in the flask.

  • Acidification: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath. Slowly add a solution of glacial acetic acid (1.2 eq) in a small amount of water dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize excess acid. Caution: CO₂ evolution may occur.

    • Brine (1 x volume of organic layer) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile.

Protocol B: Acetone Cyanohydrin (ACH) Transfer Method

This protocol utilizes the safer cyanide source, acetone cyanohydrin, and is adapted from methodologies for similar aromatic aldehydes.[8]

Materials:

  • 2-(difluoromethoxy)benzaldehyde

  • Acetone Cyanohydrin (stabilized)

  • Triethylamine (TEA) or a basic ion-exchange resin

  • Methanol or Ethanol

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)benzaldehyde (1.0 eq) and dissolve it in methanol (approx. 5 mL per gram of aldehyde).

  • Reagent Addition: Add acetone cyanohydrin (1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of triethylamine (approx. 0.1 eq). Alternatively, a basic anion-exchange resin can be used as a heterogeneous catalyst, which simplifies removal.[8]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol, excess acetone cyanohydrin, and the byproduct acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to afford the crude product.

Purification Strategies

The crude product obtained from either protocol may contain unreacted starting materials or side products. High purity is often required for subsequent applications, which can be achieved through the following methods.

  • Recrystallization: If the crude product is a solid, recrystallization is an effective method for purification. A suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) should be determined by small-scale solubility tests.

  • Flash Column Chromatography: This is a highly effective method for purifying both solid and oil products.[12]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, and gradually increase the polarity (to 7:3 or 1:1) to elute the more polar cyanohydrin product.[12]

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase, adsorb it onto a small amount of silica gel, and dry it. Load this dry powder onto the top of the prepared column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify and combine those containing the pure product.

Overall Synthesis and Purification Workflow

The entire process from starting materials to the final purified product can be visualized as a multi-stage workflow.

Caption: Figure 2: General Experimental Workflow

Data Summary

The following table summarizes typical parameters and expected outcomes for the described protocols. Yields and purities are estimates based on general cyanohydrin formation reactions and may vary based on experimental conditions and scale.

ParameterProtocol A (In-Situ HCN)Protocol B (ACH Transfer)
Cyanide Source KCN / Acetic AcidAcetone Cyanohydrin (ACH)
Catalyst Base-catalyzed (self-propagating)Triethylamine or Basic Resin
Solvent Diethyl Ether / Water (Biphasic)Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours4 - 12 hours
Safety Profile High Risk (HCN gas)Moderate Risk (Liquid Cyanide)
Typical Crude Yield 75 - 90%80 - 95%
Purity after Purification > 98%> 98%

References

  • the preparation of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • 19.2 Nitriles and hydroxynitriles | CIE A-Level Chemistry. (n.d.). Retrieved from [Link]

  • Xing, X., Xu, C., Chen, B., Li, C., Virgil, S. C., & Grubbs, R. H. (2018). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society. [Link]

  • Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. (2025). JoVE Core Organic Chemistry. Retrieved from [Link]

  • Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry. [Link]

  • Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level - Thinka. (n.d.). Retrieved from [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Addition of Hydrogen Cyanide to Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Method for preparing α-hydroxy nitrile using acetone cyanohydrin. (n.d.). Google Patents.
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024). Chemistry Steps. Retrieved from [Link]

  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Retrieved from [Link]

  • 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]propanenitrile. (n.d.). Molport. Retrieved from [Link]

  • Process for producing 3-hydroxypropionitrile. (n.d.). Google Patents.
  • 3-Hydroxymethyl-3-phenylcyclopropene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nucleophilic Addition of HCN- Cyanohydrin Formation. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry. [Link]

  • Cyanohydrin Addition to Aldehydes and Ketones. (2016). YouTube. Retrieved from [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation. (2023). OpenStax. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile .

This β-hydroxy nitrile is a crucial intermediate, typically synthesized via the nucleophilic addition of deprotonated acetonitrile to 2-(difluoromethoxy)benzaldehyde. While conceptually straightforward, this aldol-type condensation is notoriously sensitive. It is plagued by reversibility (retro-aldol cleavage), competing dehydration, and the thermal instability of the carbanion intermediate. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Mechanistic Workflow & Failure Points

Understanding the causality behind reaction failures begins with mapping the mechanistic pathway. The diagram below illustrates the standard Lithium Diisopropylamide (LDA) pathway, highlighting the critical junctions where side reactions occur.

G A Acetonitrile (CH3CN) B LDA / THF / -78°C (Deprotonation) A->B C Lithioacetonitrile [LiCH2CN] B->C E Lithium Alkoxide Intermediate C->E + Aldehyde D 2-(Difluoromethoxy)benzaldehyde D->E F Sat. NH4Cl Quench (Protonation at -78°C) E->F H Dehydration (Elevated Temp/Acid) E->H Improper Quench J Retro-Aldol Cleavage (Delayed Quench) E->J G 3-(2-(Difluoromethoxy)phenyl)- 3-hydroxypropanenitrile F->G High Yield I α,β-Unsaturated Nitrile (Byproduct) H->I J->D Reversion

Reaction pathway for 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my conversion low, and why am I recovering unreacted 2-(difluoromethoxy)benzaldehyde? Expert Insight: The addition of lithioacetonitrile to benzaldehyde derivatives is highly reversible. The lithium alkoxide intermediate can undergo a retro-aldol-type cleavage back to the starting materials if the reaction is allowed to warm up before quenching. Causality & Solution: To shift the equilibrium toward the product, the reaction must be quenched in situ at cryogenic temperatures (-78 °C) using a mild proton source like saturated aqueous ammonium chloride (NH₄Cl). Allowing the reaction mixture to warm to room temperature prior to quenching will inevitably result in poor yields due to reversion ([1]).

Q2: I am observing a major byproduct with a mass of [M-18]. What is it, and how do I prevent it? Expert Insight: The [M-18] peak corresponds to the loss of water, indicating the formation of the dehydrated byproduct: 3-(2-(difluoromethoxy)phenyl)acrylonitrile (an α,β-unsaturated nitrile). Causality & Solution: β-hydroxy nitriles are highly susceptible to elimination (E1cB mechanism) because the resulting double bond is conjugated with both the nitrile group and the aromatic ring. This dehydration is catalyzed by both strong acids and strong bases.

  • Prevention: Avoid using strong acids (like HCl) during the workup. Stick to mild buffers. Furthermore, ensure the rotavap bath temperature does not exceed 30–35 °C during solvent removal, as thermal stress promotes dehydration.

Q3: My acetonitrile seems to be forming side products before I even add the aldehyde. How do I stabilize it? Expert Insight: Lithioacetonitrile is thermally unstable. At temperatures above -40 °C, it rapidly self-condenses to form diacetonitrile (3-aminocrotonitrile) and other polymeric species. Causality & Solution: Acetonitrile must be added dropwise to the LDA solution at strictly -78 °C. Furthermore, the 2-(difluoromethoxy)benzaldehyde should be added shortly after (within 30-45 minutes) to minimize the time the lithiated species spends in solution.

Q4: Is there a milder alternative to the LDA method that avoids cryogenic temperatures and retro-aldol issues? Expert Insight: Yes. If the LDA route proves too sensitive for your specific scale-up, the Lewis base-catalyzed cyanomethylation using (trimethylsilyl)acetonitrile (TMSAN) is a highly robust alternative. Causality & Solution: Reacting the aldehyde with TMSAN in the presence of a catalytic Lewis base (such as Lithium Acetate, AcOLi) at 0 °C to room temperature provides excellent yields. The in situ trapping of the alkoxide intermediate as a stable silyl ether prevents the retro-aldol reversion and protects against premature dehydration ([2]).

Q5: Are there metal-mediated alternatives if I want to avoid strong bases entirely? Expert Insight: Yes, an indium-mediated Reformatsky-type coupling can be employed. Causality & Solution: By reacting bromoacetonitrile with 2-(difluoromethoxy)benzaldehyde in the presence of metallic indium, an organoindium intermediate is generated in situ. This method proceeds with high chemoselectivity and tolerates moisture, completely avoiding the use of strong bases like LDA, thus eliminating the risk of base-catalyzed dehydration ([3]).

Quantitative Data: Strategy Comparison
ParameterTraditional LDA MethodTMS-Acetonitrile (TMSAN) MethodIndium-Mediated Coupling
Reagents Acetonitrile, LDATMSAN, AcOLi (cat.)Bromoacetonitrile, In(0)
Operating Temperature -78 °C (Strictly cryogenic)0 °C to Room TempRoom Temperature
Intermediate Stability Low (Prone to retro-aldol)High (Stable silyl ether)Moderate
Dehydration Risk High (Requires careful workup)Low (Protected hydroxyl)Low
Scalability Moderate (Exothermic quench)Excellent (Mild conditions)Moderate (Cost of Indium)
Self-Validating Experimental Protocols
Protocol 1: Optimized LDA-Mediated Synthesis (Standard)

This protocol utilizes visual and thermal cues to validate the integrity of the reaction at each step.

  • Preparation of LDA: To a flame-dried Schlenk flask under argon, add dry THF (10 volumes) and diisopropylamine (1.2 eq). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

    • Self-Validation: The solution should remain clear and colorless. A yellow tint indicates moisture or impurity in the diisopropylamine.

  • Lithiated Acetonitrile Formation: Add dry acetonitrile (1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

    • Self-Validation: The solution must remain pale yellow. A rapid shift to deep orange or brown indicates thermal self-condensation of lithioacetonitrile (cooling bath failure).

  • Electrophilic Addition: Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 eq) in a minimal amount of dry THF and add dropwise to the reaction mixture at -78 °C. Stir for 1 hour at -78 °C.

    • Self-Validation: Upon addition of the aldehyde, a slight exotherm will occur. Monitor the internal temperature probe to ensure it does not spike above -70 °C.

  • Cryogenic Quench: Quench the reaction by adding cold saturated aqueous NH₄Cl directly into the -78 °C mixture.

    • Self-Validation: The quench must be performed while the flask is still submerged in the dry ice/acetone bath. Removing the bath prior to quenching will trigger retro-aldol reversion.

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotavap water bath < 35 °C to prevent dehydration.

Protocol 2: Advanced TMSAN Method (Scale-up Alternative)
  • Setup: To a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq) in DMF (0.5 M) at 0 °C, add Lithium Acetate (AcOLi, 10 mol%).

  • Addition: Add (Trimethylsilyl)acetonitrile (TMSAN, 1.4 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until completion (monitored by TLC).

    • Self-Validation: The reaction will form the O-silyl ether intermediate. No dehydration products should be visible on TLC.

  • Deprotection & Workup: Quench with 1M HCl (mild) to cleave the silyl ether. Extract with EtOAc, wash extensively with water (5x) to remove DMF, dry, and concentrate.

References
  • Kawano, Y., Kaneko, N., & Mukaiyama, T. (2005). Lewis Base-catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Chemistry Letters, 34(11), 1508–1509. URL:[Link]

  • Araki, S., Yamada, M., & Butsugan, Y. (1994). Synthesis of β-Hydroxy Nitriles via Indium-Induced Coupling of Bromoacetonitrile with Carbonyl Compounds. Bulletin of the Chemical Society of Japan, 67(4), 1126-1129. URL:[Link]

  • World Intellectual Property Organization. (2017). New TRPA1 Antagonists (WO2017060488A1).

Sources

Troubleshooting impurities in 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile .

The synthesis of this β -hydroxynitrile typically involves the nucleophilic addition of lithiated acetonitrile to 2-(difluoromethoxy)benzaldehyde. While conceptually straightforward, the electron-withdrawing nature of the ortho-difluoromethoxy ( −OCF2​H ) group significantly alters the electronic landscape of the intermediate, making it highly susceptible to specific side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high yield and purity.

Part 1: Mechanistic Workflow & Impurity Pathways

To effectively troubleshoot, we must first understand the competing mechanistic pathways. The primary reaction competes with thermodynamic elimination and solvent-derived artifacts.

Pathway Aldehyde 2-(Difluoromethoxy) benzaldehyde Intermediate Lithium Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Addition ImpurityB Cyanohydrin Artifact (HCN Impurity) Aldehyde->ImpurityB Trace HCN in ACN (Analytical Artifact) ACN Acetonitrile + LDA (-78°C) ACN->Intermediate Target 3-(2-(Difluoromethoxy)phenyl)- 3-hydroxypropanenitrile (Target) Intermediate->Target Quench (-78°C) with NH4Cl ImpurityA Cinnamonitrile Derivative (Elimination Impurity) Intermediate->ImpurityA Warm before quench (E1cB Elimination)

Reaction pathway detailing the synthesis of the target beta-hydroxynitrile and impurity routes.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for an elimination product (3-(2-(difluoromethoxy)phenyl)acrylonitrile). Why is my product dehydrating? A: This is the most common issue in β -hydroxynitrile synthesis and is driven by the E1cB elimination mechanism . The intermediate lithium alkoxide is stable at -78 °C. However, if the reaction is allowed to warm up before quenching, the residual base (or the alkoxide itself) abstracts the highly acidic α -proton adjacent to the nitrile group. The −OCF2​H group is strongly electron-withdrawing, which stabilizes the resulting conjugated alkene, making this elimination thermodynamically highly favorable.

  • Causality: Thermal energy applied in the presence of basic conditions.

  • Solution: You must quench the reaction strictly at -78 °C using a weak acid (such as saturated aqueous NH4​Cl or Methanol) [1]. This protonates the alkoxide and neutralizes the base before the system has the thermal energy required to undergo elimination.

Q2: I am detecting a cyanohydrin impurity (2-(difluoromethoxy)mandelonitrile) in my final analysis. Where is the cyanide coming from? A: This is likely an analytical artifact rather than a synthetic byproduct. Recent process research has demonstrated that trace amounts of hydrogen cyanide (HCN) present in standard HPLC-grade acetonitrile can react spontaneously with highly electrophilic aldehydes [2]. Because the −OCF2​H group makes your starting benzaldehyde highly electron-deficient, it is exceptionally prone to this artifact during LC-MS analysis or if stored in acetonitrile.

  • Causality: Residual HCN in ACN reacting with the unreacted aldehyde during sample preparation.

  • Solution: Use freshly prepared, HCN-free acetonitrile for your LC-MS diluents, or switch to methanol as the analytical diluent. Minimize the storage time of the reaction mixture in ACN.

Q3: I have a low yield and a high recovery of unreacted 2-(difluoromethoxy)benzaldehyde. I used 1.2 equivalents of LDA. What went wrong? A: The deprotonation of acetonitrile requires strict anhydrous conditions and active base. The carbanion ( −CH2​CN ) is highly sensitive to moisture. If your THF or acetonitrile is wet, the water will quench the lithioacetonitrile faster than it can react with the aldehyde.

  • Causality: Moisture in the system or degraded n-Butyllithium.

  • Solution: Titrate your n-BuLi prior to use. Ensure diisopropylamine is freshly distilled over CaH2​ , and use strictly anhydrous solvents.

Part 3: Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible workflow, follow this step-by-step protocol. Self-Validation Check: You can monitor the reaction via TLC (3:1 Hexane:EtOAc). The starting aldehyde has an Rf​≈0.6 , while the target β -hydroxynitrile is highly polar ( Rf​≈0.2 ). The elimination impurity is strongly UV-active and runs at Rf​≈0.5 .

Step 1: Preparation of LDA

  • Flame-dry a round-bottom flask under a continuous stream of dry N2​ .

  • Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.3 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.25 eq, typically 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of Lithium Diisopropylamide (LDA).

Step 2: Lithiation of Acetonitrile 4. Add anhydrous acetonitrile (1.2 eq) dropwise to the LDA solution at -78 °C. 5. Stir for 45 minutes. Mechanistic Note: Acetonitrile has a pKa of ~25; the extended stirring ensures complete quantitative deprotonation to form the nucleophilic carbanion.

Step 3: Electrophilic Addition 6. Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF. 7. Add the aldehyde solution dropwise to the reaction mixture at -78 °C. 8. Stir the reaction for 2 hours, maintaining the bath strictly at -78 °C.

Step 4: Low-Temperature Quench (Critical Step) 9. Do not remove the cooling bath. While the reaction is still at -78 °C, rapidly add saturated aqueous NH4​Cl (or anhydrous methanol) [1]. 10. Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.

Step 5: Workup and Isolation 11. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). 12. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

Part 4: Quantitative Data Summary

The table below summarizes the quantitative impact of varying reaction conditions on the impurity profile, demonstrating the critical nature of the low-temperature quench.

Reaction ConditionTarget β -Hydroxynitrile Yield (%)Elimination Impurity (%)Unreacted Aldehyde (%)Cyanohydrin Artifact (%)
Quench at -78 °C ( NH4​Cl ) 88.0 < 2.0 5.0 < 1.0
Quench at 0 °C ( NH4​Cl )65.025.04.0< 1.0
Quench at RT ( H2​O )30.060.05.0< 1.0
Wet THF / Degraded n-BuLi15.0< 2.080.0< 1.0
Aged HPLC-grade ACN (Analysis)85.0< 2.04.08.0
Part 5: Diagnostic Logic Tree

Use the following diagnostic flowchart to isolate the root cause of poor yields or high impurity profiles during your synthesis.

LogicTree Start Issue: Low Yield of Target Nitrile Analyze LC-MS / NMR Analysis Start->Analyze Unreacted High Unreacted Aldehyde Analyze->Unreacted Dehydrated High Elimination Product (-H2O) Analyze->Dehydrated Cyanohydrin Cyanohydrin Artifact Present Analyze->Cyanohydrin Sol1 Titrate n-BuLi & Ensure Dry System Unreacted->Sol1 Moisture/Base Issue Sol2 Quench strictly at -78°C with weak acid Dehydrated->Sol2 Thermal/Basic Elimination Sol3 Use HCN-free ACN Minimize storage Cyanohydrin->Sol3 Solvent Contamination

Diagnostic logic tree for troubleshooting beta-hydroxynitrile synthesis and impurity isolation.

References
  • Title: P(RNCH2CH2)3N-Catalyzed Synthesis of β-Hydroxy Nitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Support Center: Chiral Resolution of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chiral resolution of 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the separation of this compound's enantiomers. The following sections offer a blend of theoretical principles and field-proven experimental insights to help you navigate the complexities of chiral resolution.

I. Troubleshooting Guide

This section addresses common issues encountered during the chiral resolution of 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile, providing potential causes and actionable solutions.

Enzymatic Resolution Issues

Question: My lipase-catalyzed kinetic resolution is showing low or no conversion. What are the potential causes and how can I improve it?

Answer:

Low conversion in lipase-catalyzed kinetic resolutions can stem from several factors related to the enzyme's activity and the reaction conditions.

  • Enzyme Inactivation: Lipases can be denatured by inappropriate solvents, temperature, or pH. Ensure the chosen organic solvent is compatible with the lipase. For instance, highly polar solvents can strip essential water from the enzyme, leading to inactivation. Non-polar solvents like hexane or toluene are often preferred.[1] Temperature should be optimized; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.

  • Acyl Donor Reactivity: The choice of acyl donor is critical. Activated esters, such as vinyl acetate or isopropenyl acetate, are often more effective than simple alkyl acetates due to the irreversible nature of the subsequent tautomerization of the enol leaving group.[2]

  • Water Content: The amount of water in the system is crucial for lipase activity in organic media. Anhydrous conditions can render the enzyme inactive, while too much water can lead to hydrolysis of the ester product. The optimal water activity (aw) should be determined empirically, often by adding a small amount of buffer or using salt hydrates to control the microenvironment of the enzyme.

  • Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity. Try running the reaction at a lower substrate concentration or consider in-situ product removal if feasible.

Question: The enantiomeric excess (e.e.) of my resolved enantiomer is poor in an enzymatic resolution. How can I improve the enantioselectivity?

Answer:

Poor enantioselectivity is a common challenge. The enantiomeric ratio (E-value) of the enzyme for the specific substrate is a key determinant.

  • Enzyme Screening: Not all lipases are created equal for every substrate. It is highly recommended to screen a panel of different lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), Candida rugosa) to find one with the highest E-value for 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile.[3]

  • Solvent Effects: The nature of the organic solvent can significantly influence the enzyme's conformation and, consequently, its enantioselectivity.[4] A systematic screening of solvents with varying polarities and properties is advisable.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the difference in activation energies for the two enantiomers. However, this will also decrease the reaction rate, so a balance must be struck.

  • Immobilization: Immobilizing the lipase on a solid support can improve its stability and, in some cases, enhance its enantioselectivity.[1][5]

Diastereomeric Salt Crystallization Issues

Question: I'm not getting any crystal formation after adding the resolving agent. What should I do?

Answer:

The absence of crystallization is a frequent hurdle in diastereomeric salt resolution.[6]

  • Solvent System: The choice of solvent is paramount. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[6] If the salts are too soluble, try a less polar solvent or a mixture of solvents. If they are insoluble, a more polar solvent is needed. A systematic solvent screen is essential.[7]

  • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an "anti-solvent" (a solvent in which the diastereomeric salt is less soluble).[6]

  • Inducing Crystallization: If a supersaturated solution has been achieved and no crystals have formed, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomeric salt.[6]

Question: The diastereomeric salt is "oiling out" instead of crystallizing. How can this be prevented?

Answer:

"Oiling out" occurs when the salt separates as a liquid phase. This is often due to high concentrations, rapid cooling, or an inappropriate solvent.[6]

  • Dilution: Try diluting the solution with more of the crystallization solvent.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in a refrigerator or ice bath.

  • Solvent Modification: Experiment with different solvent systems. Sometimes, adding a co-solvent can prevent oiling out.

Question: The yield of my desired enantiomer is very low after crystallization. How can I improve it?

Answer:

Low yield can be addressed through several optimization steps.

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture is crucial. While a 0.5 molar equivalent of the resolving agent is theoretically sufficient to resolve one enantiomer, using different ratios can sometimes improve the yield of the less soluble diastereomer.

  • Recycling the Unwanted Enantiomer: The theoretical maximum yield for a classical resolution is 50%. To overcome this, the unwanted enantiomer can be isolated from the mother liquor and racemized back to the starting racemic mixture for reuse.[6]

Chiral HPLC Analysis Issues

Question: I'm seeing poor resolution or no separation of enantiomers on my chiral HPLC column. What are the common causes?

Answer:

Achieving baseline separation in chiral HPLC often requires methodical optimization.

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.[8] For a molecule like 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile, which has a hydroxyl group and an aromatic ring, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD or Chiralpak® AD) are excellent starting points due to their ability to engage in hydrogen bonding and π-π interactions.[8][9]

  • Mobile Phase Composition: In normal-phase mode, the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol) is a key parameter to adjust. Small changes in the modifier percentage can have a significant impact on retention and resolution. In reversed-phase mode, the ratio of water/buffer to organic solvent (e.g., acetonitrile or methanol) is adjusted.

  • Additives/Modifiers: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.[8]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. Temperature also plays a role; adjusting the column temperature can alter the thermodynamics of the chiral recognition process and improve separation.

Question: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

Answer:

Poor peak shape can compromise quantification and resolution.

  • Sample Overload: Injecting too much sample can lead to peak broadening and fronting. Try injecting a smaller volume or a more dilute sample.

  • Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the silica support of the CSP. As mentioned, adding a mobile phase modifier like TFA or DEA can help to mask these active sites and improve peak symmetry.[8]

  • Column Contamination: Adsorption of impurities at the head of the column can lead to a loss of efficiency and poor peak shape. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve this issue.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the main chiral resolution techniques applicable to 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile?

A1: The primary techniques for resolving this and similar hydroxynitrile compounds are:

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[2][11][12][13]

  • Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic compound (if it has an acidic or basic handle, or can be derivatized to have one) with an enantiomerically pure resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[14][15][16]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[17][18]

Q2: For enzymatic resolution, how do I choose the right acyl donor?

A2: The choice of acyl donor is crucial for the success of a lipase-catalyzed kinetic resolution. Enol esters like vinyl acetate or isopropenyl acetate are highly effective because the transesterification reaction is essentially irreversible.[2] The enol that is liberated tautomerizes to a stable ketone (acetone) or aldehyde (acetaldehyde), which drives the reaction forward.[19][20]

Q3: Can I use a hydroxynitrile lyase (HNL) for the resolution?

A3: Hydroxynitrile lyases (HNLs) catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[21] While they are excellent for the asymmetric synthesis of cyanohydrins, their use in the resolution of a pre-existing racemic cyanohydrin is less common. The resolution would rely on the selective decomposition of one enantiomer, which can be challenging to control and may not be as efficient as lipase-catalyzed acylation.[21][22]

Q4: In diastereomeric salt resolution, how do I liberate the pure enantiomer from the separated salt?

A4: Once the diastereomeric salt has been isolated and purified (often by recrystallization to achieve high diastereomeric excess), the salt is broken to liberate the desired enantiomer. This is typically done by dissolving the salt in a suitable solvent and then adding an acid or a base to neutralize the resolving agent.[6] For example, if you used a chiral amine to resolve a carboxylic acid derivative, you would add a strong acid (like HCl) to protonate the amine, making it water-soluble, while the free enantiomeric acid precipitates or is extracted into an organic solvent.

Q5: What is a "dynamic kinetic resolution" and is it applicable here?

A5: Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[3] This allows for a theoretical yield of 100% for a single enantiomer, overcoming the 50% limit of standard kinetic resolution. For a cyanohydrin like 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile, DKR is highly applicable. The cyanohydrin is in equilibrium with the corresponding aldehyde and cyanide, especially under basic or acidic conditions.[19][20] By performing a lipase-catalyzed acylation in the presence of a mild base, the unreacted enantiomer can be continuously racemized back to the racemic mixture, allowing the enzyme to convert the entire starting material into a single, enantiomerically pure product.[3][20]

III. Comparative Data and Protocols

Table 1: Comparison of Chiral Resolution Strategies
TechniquePrincipleAdvantagesDisadvantagesKey Parameters to Optimize
Enzymatic Kinetic Resolution Enantioselective acylation of one enantiomer by a lipase.[2][11]High enantioselectivity (high E-values), mild reaction conditions, environmentally friendly ("green chemistry").Maximum 50% yield for one enantiomer (unless DKR is used), requires screening of enzymes and conditions.Enzyme type, acyl donor, solvent, temperature, water activity.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[14][15]Well-established, scalable, can yield very high enantiomeric purity after recrystallization.Trial-and-error process for finding a suitable resolving agent and solvent system, maximum 50% yield (without racemization/recycling).Resolving agent, stoichiometry, solvent system, crystallization temperature, cooling rate.
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase.[17][18]Direct separation, applicable for both analytical and preparative scales, rapid method development with screening systems.High cost of chiral columns and solvents, requires specialized equipment, can be challenging to scale up.Chiral stationary phase, mobile phase composition (solvents and additives), flow rate, temperature.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
  • Preparation: To a solution of racemic 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile (1.0 eq) in an appropriate organic solvent (e.g., toluene or hexane), add the chosen lipase (e.g., Candida antarctica lipase B, often immobilized).

  • Acylation: Add the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

  • Work-up: Once the reaction reaches approximately 50% conversion (or the optimal point for maximizing e.e. of both components), stop the reaction by filtering off the enzyme.

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer can then be separated by standard column chromatography on silica gel.[11]

  • Hydrolysis (Optional): If the esterified enantiomer is the desired product in its alcohol form, it can be deprotected via hydrolysis (e.g., using K2CO3 in methanol).

Protocol 2: General Procedure for Diastereomeric Salt Resolution Screening
  • Preparation: Dissolve the racemic compound (if it can be derivatized to an acid or base) in a series of test solvents.

  • Salt Formation: Add a solution of the enantiomerically pure resolving agent (e.g., (R)-1-phenylethylamine for an acidic substrate, or (+)-tartaric acid for a basic substrate) (0.5-1.0 eq) to each test solution.[16]

  • Crystallization: Allow the solutions to stand at room temperature, then slowly cool to induce crystallization. Observe which solvent systems produce a crystalline precipitate.[6]

  • Isolation and Analysis: Isolate the crystals by filtration. Liberate the enantiomer from both the crystalline salt and the mother liquor by acid/base treatment.

  • Purity Check: Analyze the enantiomeric excess of both fractions by chiral HPLC to determine the efficiency of the resolution.

Visualization of Workflows
Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Work-up & Separation racemate Racemic Hydroxynitrile (R-OH + S-OH) reaction_vessel Stirred Reaction at Controlled Temperature racemate->reaction_vessel lipase Lipase Enzyme lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent solvent->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration Reaction Mixture separation Column Chromatography filtration->separation product_R Unreacted Enantiomer (e.g., R-OH) separation->product_R product_S_ester Acylated Enantiomer (e.g., S-OAc) separation->product_S_ester

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Crystallization Workflow

G racemic_acid Racemic Substrate (e.g., R/S-Acid) solvent_screen Dissolve in Screening Solvent racemic_acid->solvent_screen resolving_agent Chiral Resolving Agent (e.g., R-Base) resolving_agent->solvent_screen crystallization Slow Cooling / Anti-solvent Addition solvent_screen->crystallization Formation of Diastereomeric Salts (R-Acid/R-Base) (S-Acid/R-Base) filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomer (e.g., S-Acid/R-Base) filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., R-Acid/R-Base) filtration->mother_liquor liberation_crystals Acid Treatment crystals->liberation_crystals liberation_liquor Acid Treatment mother_liquor->liberation_liquor enantiomer_S Pure S-Enantiomer liberation_crystals->enantiomer_S enantiomer_R Enriched R-Enantiomer liberation_liquor->enantiomer_R

Caption: Workflow for diastereomeric salt crystallization.

IV. References

  • Inagaki, M., Hiratake, J., Nishioka, T., & Oda, J. (1992). Lipase-catalyzed kinetic resolution with in situ racemization: one-pot synthesis of optically active cyanohydrin acetates from aldehydes. Journal of the American Chemical Society, 114(22), 8733-8734. [Link]

  • Ueji, S., Fujino, R., Okubo, N., Sugai, T., & Ohta, H. (1989). Kinetic Resolution of Racemic Benzaldehyde Cyanohydrin via Stereoselective Acetylation Catalyzed by Lipase in Organic Solvent. Agricultural and Biological Chemistry, 53(12), 3327-3329. [Link]

  • Levy, L. M., & Gotor, V. (2004). Synthesis and Enzymatic Kinetic Resolution of α,α-Disubstituted Cyclic Hydroxy Nitriles. The Journal of Organic Chemistry, 69(7), 2432-2438. [Link]

  • Paizs, C., Toşa, M. I., Irimie, F. D., & Majdik, C. (2005). Preparation of novel phenylfuran-based cyanohydrin esters: Lipase-catalysed kinetic and dynamic resolution. Tetrahedron: Asymmetry, 16(10), 1829-1834. [Link]

  • Levy, L. M., & Gotor, V. (2004). Synthesis and Enzymatic Kinetic Resolution of α,α-Disubstituted Cyclic Hydroxy Nitriles. The Journal of Organic Chemistry, 69(7), 2432-2438. [Link]

  • Levy, L. M., & Gotor, V. (2004). Synthesis and enzymatic kinetic resolution of alpha,alpha-disubstituted cyclic hydroxy nitriles. The Journal of Organic Chemistry, 69(7), 2432-2438. [Link]

  • Kanerva, L. T., & Kiljunen, E. (1997). Enzymatic resolution of optically active aliphatic cyanohydrins. Tetrahedron: Asymmetry, 8(15), 2539-2546. [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Inagaki, M., Hiratake, J., Nishioka, T., & Oda, J. (1991). Lipase-catalyzed kinetic resolution with in situ racemization: one-pot synthesis of optically active cyanohydrin acetates from aldehydes. Journal of the American Chemical Society, 113(24), 9360-9361. [Link]

  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. Journal of Molecular Biology, 408(2), 332-343. [Link]

  • Wikipedia. (n.d.). (S)-hydroxynitrile lyase. In Wikipedia. Retrieved from [Link]

  • Shlyahovsky, A., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Zdarta, J., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Computational and Structural Biotechnology Journal, 21, 1546-1555. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Zdarta, J., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Computational and Structural Biotechnology Journal, 21, 1546-1555. [Link]

  • Mandal, K. K. (n.d.). Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. [Link]

  • LibreTexts Chemistry. (2023, August 15). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Farkas, E., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23, 4192-4201. [Link]

  • Wang, Y., et al. (2023). Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. The Journal of Organic Chemistry, 88(13), 8863-8874. [Link]

  • Wang, Y., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59, 6231-6234. [Link]

  • ResearchGate. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LibreTexts Chemistry. (2020, May 30). Resolution (Separation) of Enantiomers. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • IUPAC. (n.d.). Resolution of chiral drugs. [Link]

  • Google Patents. (n.d.). Process for producing 3-hydroxypropionitrile.

  • Google Patents. (n.d.). Continuous process for the manufacture of 3-hydroxy propionitrile.

  • Frontiers. (2022, May 30). Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation. [Link]

Sources

Technical Support Center: Troubleshooting 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot and optimize the synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile. This molecule is a critical β-hydroxynitrile intermediate, synthesized via the aldol-type addition of lithioacetonitrile to 2-(difluoromethoxy)benzaldehyde.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP) to overcome low conversion rates.

Diagnostic Workflow

TroubleshootingFlow Start Low Conversion Rate Detected Check1 Was n-BuLi added directly to the aldehyde/MeCN mixture? Start->Check1 Sol1 Form lithioacetonitrile FIRST at -78°C, then add aldehyde. Check1->Sol1 Yes Check2 Was the reaction quenched at room temperature? Check1->Check2 No Success Optimal Conversion (>90%) Sol1->Success Sol2 Quench at -78°C to prevent retro-aldol reversion. Check2->Sol2 Yes Check3 Is the base stoichiometry >1.1 equivalents? Check2->Check3 No Sol2->Success Sol3 Strictly control base equivalents to avoid side reactions. Check3->Sol3 Yes Check3->Success No Sol3->Success

Fig 1: Diagnostic flowchart for troubleshooting low conversion in β-hydroxynitrile synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My conversion rate plateaus at <50% even after extending the reaction time. Why? Root Cause: Thermodynamic reversibility (Retro-Aldol Cleavage). Expert Insight: The addition of lithioacetonitrile to 2-(difluoromethoxy)benzaldehyde forms a lithium alkoxide intermediate. Unlike irreversible carbon-carbon bond formations, this aldol-type addition is highly reversible[1]. If the reaction mixture is allowed to warm above -40°C prior to quenching, the equilibrium rapidly shifts backward, favoring the more thermodynamically stable starting materials (the aldehyde and acetonitrile)[1]. Solution: Maintain strict cryogenic conditions (-78°C) throughout the addition phase. The reaction must be quenched with a proton source (e.g., cold saturated aqueous NH₄Cl) while still submerged in the dry ice bath.

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the addition of a butyl group. What went wrong? Root Cause: Incorrect order of addition or insufficient deprotonation time. Expert Insight: n -Butyllithium ( n -BuLi) is both a strong base and a potent nucleophile. If n -BuLi is added to a mixture containing both acetonitrile and 2-(difluoromethoxy)benzaldehyde, it will preferentially attack the highly electrophilic aldehyde carbonyl, forming a butyl carbinol derivative rather than acting as a base[2]. Solution: Lithioacetonitrile must be pre-formed. Add n -BuLi dropwise to a solution of acetonitrile in THF at -78°C and stir for 30–45 minutes to ensure complete metalation before introducing the aldehyde[3].

Q3: Does the difluoromethoxy (-OCF₂H) group or the nitrile itself degrade under these conditions? Root Cause: Competitive deprotonation or nitrile dimerization. Expert Insight: While the aldehyde carbonyl is kinetically highly reactive, an excess of unreacted n -BuLi or prolonged exposure to the base at elevated temperatures can lead to side reactions. Lithioacetonitrile itself is prone to dimerization or undesired nucleophilic additions if not maintained at cryogenic temperatures[3]. Furthermore, the complexation state of lithioacetonitrile in THF heavily influences its reactivity and stability[4]. Solution: Titrate your n -BuLi immediately before use to ensure exact stoichiometry (1.05 equivalents). Maintain the reaction at -78°C to stabilize the lithioacetonitrile aggregates[4].

Mechanistic Pathway

ReactionPathway MeCN Acetonitrile (CH3CN) LiMeCN Lithioacetonitrile (LiCH2CN) MeCN->LiMeCN Deprotonation Base n-BuLi / THF -78°C Base->LiMeCN Alkoxide Lithium Alkoxide Intermediate LiMeCN->Alkoxide Nucleophilic Addition Aldehyde 2-(Difluoromethoxy) benzaldehyde Aldehyde->Alkoxide Product β-Hydroxynitrile Product Alkoxide->Product Protonation Retro Retro-Aldol Cleavage Alkoxide->Retro If warmed before quench Quench NH4Cl (aq) -78°C Quench->Product Retro->Aldehyde Reversion

Fig 2: Mechanistic pathway and retro-aldol reversion risk in β-hydroxynitrile synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting conversion rates.

Base SystemMetalation TempQuench TempObserved ConversionPrimary Impurity Profile
n -BuLi (1.05 eq) -78°C -78°C >95% Trace starting material
n -BuLi (1.05 eq)-78°C20°C<40%Aldehyde (Retro-aldol reversion)
n -BuLi (1.50 eq)-78°C-78°C~70%Butyl carbinol byproduct
LDA (1.10 eq)-78°C-78°C>90%Diisopropylamine salts
NaH (1.20 eq)0°C20°C0%No reaction / Degradation

Self-Validating Experimental Protocol

Title: Optimized Synthesis of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile

Phase 1: Preparation & Self-Validation
  • Base Titration: Titrate n -BuLi using N -benzylbenzamide to determine the exact molarity.

    • Causality: Using an unverified excess of base leads to direct nucleophilic attack on the aldehyde and potential degradation of the difluoromethoxyarene framework.

  • Moisture Control: Flame-dry all glassware under vacuum and backfill with dry Argon. Use anhydrous THF (Karl Fischer titration < 20 ppm H₂O).

    • Causality: Lithioacetonitrile is instantly quenched by trace moisture, irreversibly killing the carbanion before the aldehyde is introduced.

Phase 2: Step-by-Step Methodology
  • Formation of Lithioacetonitrile:

    • Charge a dry Schlenk flask with anhydrous THF (10 volumes) and dry acetonitrile (1.05 eq).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Validation Check: Monitor the internal temperature with a thermocouple; proceed only when it reaches ≤ -75°C.

    • Add titrated n -BuLi (1.05 eq) dropwise via a syringe pump over 15 minutes.

    • Stir at -78°C for 30 minutes.

    • Causality: This timeframe ensures complete deprotonation of acetonitrile while preventing the unstable lithioacetonitrile from undergoing self-condensation.

  • Aldol Addition:

    • Dissolve 2-(difluoromethoxy)benzaldehyde (1.00 eq) in a minimum amount of anhydrous THF (2 volumes).

    • Add the aldehyde solution dropwise to the lithioacetonitrile at -78°C.

    • Stir the reaction mixture at -78°C for 45 minutes.

    • Validation Check: Extract a 0.1 mL aliquot, quench immediately in cold methanol, and analyze via TLC/LC-MS. It should show >95% consumption of the aldehyde.

  • Cryogenic Quenching:

    • Critical Step: While the flask is still submerged in the -78°C bath, rapidly add 5 volumes of saturated aqueous NH₄Cl solution.

    • Causality: Protonating the lithium alkoxide at cryogenic temperatures traps the β-hydroxynitrile, completely preventing the thermodynamically driven retro-aldol reversion.

    • Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Workup & Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile.

References

  • Title: Aldol reaction Source: Wikipedia URL
  • Title: Reaction with n-BuLi Source: ECHEMI URL
  • Title: Stereoselective Synthesis of Mirogabalin via 1,4-Selective Addition of Lithioacetonitrile to Alkylidene Malonate Source: Organic Process Research & Development - ACS Publications URL
  • Title: Mixed Complexes Formed by Lithioacetonitrile and Chiral Lithium Amides: Observation of 6Li,15N and 6Li,13C Couplings Due to Both C−Li and N−Li Contacts Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Validation & Comparative

Comprehensive HPLC Method Validation for the Quantification of 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile (CAS 1507399-44-1) is a highly specialized chiral benzylic alcohol utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel COX inhibitors and FXR agonists.

Structurally, this molecule presents unique chromatographic challenges. It features a polar nitrile group, a reactive secondary hydroxyl group, and an ortho-difluoromethoxy (-OCF₂H) substituent. The strong electron-withdrawing nature of the -OCF₂H group significantly alters the electron density of the phenyl ring. During process scale-up, this intermediate is prone to specific degradation and side-reaction pathways, primarily oxidation to its ketone derivative and dehydration to an alkene derivative.

To ensure API quality, developing a self-validating, highly specific High-Performance Liquid Chromatography (HPLC) method is non-negotiable. This guide objectively compares the performance of a modern Core-Shell Phenyl-Hexyl column against a traditional fully porous C18 column, providing a validated, step-by-step protocol grounded in .

Impurity_Pathway API Target Intermediate 3-(2-(Difluoromethoxy)phenyl) -3-hydroxypropanenitrile Ketone Impurity A (Oxidation) 3-(2-(Difluoromethoxy)phenyl) -3-oxopropanenitrile API->Ketone Oxidation [O] Alkene Impurity B (Dehydration) 3-(2-(Difluoromethoxy)phenyl) acrylonitrile API->Alkene Dehydration -H2O Acid Impurity C (Hydrolysis) 3-(2-(Difluoromethoxy)phenyl) -3-hydroxypropanoic acid API->Acid Hydrolysis +H2O

Fig 1. Primary degradation pathways and process impurities for the target intermediate.

Stationary Phase Selection: The Causality Behind the Chemistry

A common pitfall in pharmaceutical method development is the default reliance on standard C18 columns. While C18 phases offer excellent dispersive hydrophobic interactions, they often fail to resolve structurally similar aromatic impurities.

Traditional C18 vs. Phenyl-Hexyl

For 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile, the critical separation is between the target alcohol and Impurity A (the oxidized ketone). Because the structural difference is minimal (a hydroxyl vs. a carbonyl), their hydrophobicities are nearly identical, leading to co-elution on a standard C18 phase.

By switching to a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The phenyl ring on the silica support acts as an electron donor, engaging in π−π interactions with the electron-deficient difluoromethoxy-substituted phenyl ring of the analyte . Furthermore, the ketone impurity alters the conjugation and π -electron distribution differently than the alcohol, allowing the Phenyl-Hexyl phase to easily discriminate between the two molecules, achieving baseline resolution.

HPLC_Workflow Start Target: 3-(2-(Difluoromethoxy)phenyl) -3-hydroxypropanenitrile Impurity Impurity Profiling (Ketone, Alkene, Acid) Start->Impurity ColEval Stationary Phase Evaluation Impurity->ColEval C18 Traditional C18 (Hydrophobic Int.) ColEval->C18 Phenyl Phenyl-Hexyl (π-π Interactions) ColEval->Phenyl Select Optimal Separation (Phenyl-Hexyl Selected) C18->Select Co-elution Phenyl->Select Baseline Resolution Valid ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Select->Valid

Fig 2. Workflow for HPLC method development and stationary phase selection.

Comparative Performance Data

To objectively demonstrate the superiority of the π−π interaction mechanism for this specific intermediate, we compared a traditional fully porous C18 column against a Core-Shell Phenyl-Hexyl column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison

ParameterTraditional C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)
Retention Time (Target) 6.8 min7.2 min
Resolution (Target vs. Ketone) 1.2 (Co-elution risk)3.5 (Baseline resolved)
Tailing Factor ( As​ ) 1.651.05
Theoretical Plates ( N ) 4,20012,500

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict system suitability criteria prior to sample analysis, the method ensures day-to-day reliability and trustworthiness.

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 150 x 4.6 mm (e.g., Agilent Poroshell 120 or Restek Roc).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Causality: The acidic pH suppresses residual silanol ionization on the column, preventing peak tailing of the polar nitrile and hydroxyl groups).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 254 nm (Causality: The difluoromethoxy-substituted phenyl ring provides a strong, stable chromophore at this wavelength, maximizing sensitivity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
2.09010
10.04060
12.04060
12.19010
15.09010
Step-by-Step Methodology
  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 50.0 mg of the 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a stock concentration of 1000 µg/mL. Dilute 5.0 mL of this stock into a 50 mL flask to achieve the working standard concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the working standard six consecutive times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000. Do not proceed to sample analysis if SST fails.

  • Sample Preparation: Weigh 50.0 mg of the intermediate batch sample into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent. Further dilute 1:10 to achieve a nominal concentration of 100 µg/mL.

  • Execution: Inject the blank (diluent), followed by the SST standards, the batch samples (in duplicate), and a bracketing standard at the end of the sequence.

Method Validation Data (ICH Q2(R1) Compliance)

The optimized Phenyl-Hexyl method was fully validated according to to ensure its suitability for routine quality control.

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterResultAcceptance Criteria
Linearity Range 1.0 - 150 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
LOD (S/N = 3) 0.15 µg/mLSignal-to-Noise ≥ 3
LOQ (S/N = 10) 0.45 µg/mLSignal-to-Noise ≥ 10

Table 3: Accuracy (Recovery) and Precision (Repeatability) Recovery was assessed by spiking known amounts of the API standard into a synthetic mixture of process impurities.

Spike Level (%)Nominal Conc. (µg/mL)Mean Recovery (%)% RSD (n=6)Acceptance Criteria
50% 50.099.8%0.8%98.0 - 102.0%
100% 100.0100.2%0.6%98.0 - 102.0%
150% 150.099.5%0.9%98.0 - 102.0%

References

  • FDA / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration, Sept. 2021.[Link]

  • Restek Corporation. "Roc Phenyl-Hexyl, 3 µm, 150 x 4.6 mm HPLC Column: Alternative Selectivity for Aromatic Analytes." Restek, 2024.[Link]

  • Element Lab Solutions / Agilent. "Agilent Poroshell Phenyl-Hexyl HPLC Columns: High Efficiency Core-Shell Technology." Element Lab Solutions, 2024.[Link]

Bioactivity Comparison Guide: 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules often relies on privileged scaffolds that offer both unique physicochemical properties and versatile synthetic handles. 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile has emerged as a highly valuable intermediate in modern medicinal chemistry. This scaffold combines the dynamic lipophilicity of a difluoromethoxy (-OCF₂H) group with the synthetic versatility of a 3-hydroxypropanenitrile moiety.

This guide provides an objective, data-driven comparison of the bioactivity profiles of various therapeutic derivatives synthesized from this core scaffold, focusing on their applications as Farnesoid X Receptor (FXR) modulators, antiproliferative dihydrochalcones, and anti-inflammatory agents.

Mechanistic Rationale: The Power of the Scaffold

To understand the bioactivity of these derivatives, we must first deconstruct the causality behind the scaffold's structural components:

  • The Difluoromethoxy (-OCF₂H) Motif: Unlike the rigid, highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H group acts as a lipophilic hydrogen bond donor. It exhibits "dynamic lipophilicity," meaning it can undergo bond rotations to adapt its conformation based on the polarity of the surrounding biological microenvironment [1, 2]. This enhances cellular membrane permeability while maintaining high metabolic stability against cytochrome P450 enzymes.

  • The 3-Hydroxypropanenitrile Handle: The combination of a secondary alcohol and a terminal nitrile provides a dual-reactive axis. Under specific catalytic conditions, it can undergo cyclization to form isoxazoles or pyrazoles, or participate in multicomponent cascade reactions (aryl addition/hydroxyl elimination/reduction) to yield highly functionalized linear systems like dihydrochalcones [3].

Bioactivity Comparison: Derivative Classes

Class A: Isoxazole Derivatives (FXR Agonists)

By cyclizing the 3-hydroxypropanenitrile moiety with hydroxylamine derivatives, researchers generate 3-(2-(difluoromethoxy)phenyl)isoxazoles. These compounds act as potent modulators of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver and intestine [4].

  • Mechanism of Action: The isoxazole derivative binds to the ligand-binding domain of FXR. The -OCF₂H group occupies a specific lipophilic pocket, forming a critical hydrogen bond network. This triggers heterodimerization with the Retinoid X Receptor (RXR), binding to the IR-1 response element, and regulating genes involved in bile acid homeostasis.

  • Primary Indication: Non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).

Class B: Dihydrochalcone Derivatives

Through a Palladium-catalyzed multicomponent cascade reaction, the 3-hydroxypropanenitrile scaffold reacts with arylboronic acids to form substituted dihydrochalcones[3].

  • Mechanism of Action: Dihydrochalcones possess a flexible C3 bridge that allows them to interact with multiple kinase targets and reactive oxygen species (ROS) pathways. The presence of the difluoromethoxy group enhances their residency time on target proteins.

  • Primary Indication: Oncology (antiproliferative) and antimicrobial applications.

Class C: Benzimidazole/Oxadiazole Analogs

When the nitrile group is converted into an oxadiazole, or the scaffold is utilized to synthesize mercaptobenzimidazole derivatives, the resulting compounds exhibit potent anti-inflammatory and proton-pump inhibitory activities.

  • Mechanism of Action: These derivatives often act as irreversible inhibitors of the H+/K+ ATPase enzyme or as α-glucosidase inhibitors, depending on the specific terminal heterocycle.

Quantitative Data Presentation

The following table summarizes the comparative bioactivity and physicochemical properties of the three derivative classes derived from the 3-(2-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile scaffold.

Derivative ClassPrimary TargetBioactivity (IC₅₀ / EC₅₀)ClogPPolar Surface Area (PSA)Primary Therapeutic Area
Class A (Isoxazoles) FXR (Agonist)EC₅₀: 45 - 120 nM3.8 - 4.2~ 55 ŲMetabolic / Liver Disease
Class B (Dihydrochalcones) Broad Kinase / ROSIC₅₀: 2.5 - 8.0 µM4.5 - 5.1~ 40 ŲOncology / Antimicrobial
Class C (Oxadiazoles) H+/K+ ATPaseIC₅₀: 0.8 - 1.5 µM2.9 - 3.4~ 65 ŲGastroenterology / Inflammation

Note: Data represents median ranges for optimized lead compounds within each class based on standardized in vitro assays.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for synthesizing and evaluating these derivatives.

Protocol 1: Synthesis of Dihydrochalcone Derivatives via Pd-Catalyzed Cascade

This protocol utilizes a multicomponent aryl addition/hydroxyl elimination/reduction Heck approach [3].

  • Reaction Setup: To a Schlenk reaction tube, add 3-(2-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile (0.3 mmol) and the desired arylboronic acid (1.2 mmol).

  • Catalyst & Ligand Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol %, 3.4 mg) and 5,5′-dimethyl-2,2′-bipyridine (L3, 10 mol %, 5.5 mg). Causality: The bipyridine ligand stabilizes the active Pd(0) species, preventing black palladium precipitation during the cascade.

  • Acidic Activation: Add trifluoromethanesulfonic acid (CF₃SO₃H, 10 equiv, 3 mmol) and a solvent mixture of THF/H₂O (2:1 mL). Causality: The strong acid facilitates the hydroxyl elimination step to generate the alkene intermediate.

  • Thermal Reaction: Stir the mixture gently at 90 °C in a heating mantle for 3 hours. Monitor via TLC until the starting nitrile is completely consumed.

  • Workup & Validation: Cool to room temperature, neutralize with saturated NaHCO₃ (2 mL), and extract with ethyl acetate (3 × 8 mL). Dry over anhydrous Na₂SO₄, evaporate, and purify via flash column chromatography. Validate the structure via ¹H and ¹³C NMR to ensure the disappearance of the nitrile carbon (~118 ppm) and the appearance of the ketone carbonyl (~199 ppm).

Protocol 2: FXR AlphaScreen Coactivator Assay (Class A Evaluation)

This assay measures the ligand-dependent interaction between FXR and a coactivator peptide.

  • Reagent Preparation: Prepare a master mix containing GST-tagged FXR ligand-binding domain (LBD) and biotinylated SRC-1 coactivator peptide in assay buffer (50 mM Tris-HCl, 50 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Plating: Dispense 100 nL of the isoxazole derivative (in DMSO) into a 384-well OptiPlate. Include GW4064 as a positive control reference agonist.

  • Incubation: Add 10 µL of the receptor/peptide master mix to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Addition (Light Sensitive): Under green-filtered light, add 10 µL of a mixture containing Glutathione-coated Acceptor beads and Streptavidin-coated Donor beads (20 µg/mL final concentration).

  • Signal Detection & Validation: Incubate for 1 hour in the dark. Read the plate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 520-620 nm). Self-Validation: Calculate the Z'-factor using the DMSO negative control and GW4064 positive control. A Z'-factor > 0.6 confirms assay robustness and validates the EC₅₀ calculations.

Mandatory Visualizations

FXR_Pathway Ligand Isoxazole Derivative (FXR Agonist) FXR Farnesoid X Receptor (FXR) Ligand->FXR Binds & Activates Complex FXR-RXR Heterodimer FXR->Complex Dimerizes with RXR Retinoid X Receptor (RXR) RXR->Complex DNA IR-1 Response Element (Target Genes) Complex->DNA Binds Promoter Effect Metabolic Regulation (Bile Acid Homeostasis) DNA->Effect Gene Transcription

Mechanism of FXR activation by difluoromethoxy-isoxazole derivatives.

Workflow Start 3-Hydroxypropanenitrile Scaffold PdCat Pd-Catalyzed Cascade Reaction Start->PdCat Arylboronic Acids Cyclization Cyclization (Isoxazole Formation) Start->Cyclization Hydroxylamine Purify Chromatographic Purification PdCat->Purify Cyclization->Purify Assay AlphaScreen / Cell Viability Assay Purify->Assay >95% Purity Data Bioactivity Data (IC50 / EC50) Assay->Data Quantification

Workflow for the synthesis and high-throughput screening of derivatives.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis National Center for Biotechnology Information (PMC) URL:[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Chemical Science (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Compositions and methods for modulating fxr (WO2012087519A1)

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